4-Chloro-6-(cyclopropylmethoxy)pyrimidin-5-amine
Description
4-Chloro-6-(cyclopropylmethoxy)pyrimidin-5-amine is a pyrimidine derivative featuring a chlorine atom at position 4, an amine group at position 5, and a cyclopropylmethoxy substituent at position 4. Pyrimidines are heterocyclic aromatic compounds with significant roles in pharmaceuticals, agrochemicals, and materials science. This article focuses on comparing this compound with similar pyrimidine derivatives documented in peer-reviewed literature and industrial catalogs.
Properties
IUPAC Name |
4-chloro-6-(cyclopropylmethoxy)pyrimidin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-7-6(10)8(12-4-11-7)13-3-5-1-2-5/h4-5H,1-3,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXMKGNOFYTBLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C(=NC=N2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(cyclopropylmethoxy)pyrimidin-5-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-chloro-6-hydroxypyrimidine.
Cyclopropylmethoxy Substitution: The hydroxyl group at position 6 is substituted with a cyclopropylmethoxy group using cyclopropylmethanol in the presence of a suitable base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(cyclopropylmethoxy)pyrimidin-5-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at position 4 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cyclization: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.
Oxidation Products: N-oxides of the pyrimidine ring.
Reduction Products: Amines or partially reduced pyrimidines.
Scientific Research Applications
Kinase Inhibitors
4-Chloro-6-(cyclopropylmethoxy)pyrimidin-5-amine is primarily utilized as a precursor in synthesizing kinase inhibitors. Kinases are critical in various signaling pathways, and their dysregulation is linked to numerous diseases, including cancer. The compound has shown potential in targeting specific kinases, such as:
- PfGSK3 : A kinase involved in glycogen metabolism and cell signaling.
- PfPK6 : Another kinase implicated in malaria pathogenesis.
In vitro studies have demonstrated that derivatives of this compound can inhibit these kinases effectively, with IC50 values indicating significant potency against target enzymes .
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties, making it a candidate for further development in treating bacterial infections. Its mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Case Studies and Research Findings
Several studies have documented the effectiveness of compounds derived from this compound:
Case Study: Inhibition of Plasmodial Kinases
A study evaluated the inhibition of PfGSK3 and PfPK6 using synthesized pyrimidine derivatives, including those based on our compound. The findings indicated that certain modifications led to enhanced potency against these kinases, suggesting a pathway for developing novel antimalarial therapies .
Case Study: Antimicrobial Properties
Another research effort focused on the antimicrobial efficacy of related pyrimidine derivatives, demonstrating that compounds structurally akin to this compound showed promising results against Gram-positive bacteria .
Mechanism of Action
The mechanism of action of 4-Chloro-6-(cyclopropylmethoxy)pyrimidin-5-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or modulate receptor functions by binding to active sites or allosteric sites. This interaction can disrupt normal cellular processes, leading to the desired pharmacological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs include:
Notes:
- Halogenated aryloxy groups (e.g., 3-chloro-4-fluorophenoxy) enhance lipophilicity, impacting membrane permeability in drug design .
Physicochemical Properties
- Melting Points: 4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine (analog): 181.5–182.9 °C . 4,6-Dichloro-5-methoxypyrimidine (non-amine analog): Melts at 313–315 K .
- Solubility : Methoxy and methyl groups generally improve aqueous solubility compared to bulky aryl or heterocyclic substituents .
Key Research Findings
- Substituent Effects on Bioactivity: Pyrrolidinyl and phenoxy groups enhance binding to hydrophobic enzyme pockets . Methyl groups at position 2 reduce metabolic degradation compared to hydrogen .
- Stability : Cyclopropylmethoxy groups may confer resistance to oxidative metabolism compared to methoxy .
Data Tables
Table 1: Comparative Analysis of Key Analogs
Biological Activity
4-Chloro-6-(cyclopropylmethoxy)pyrimidin-5-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a chloro group at the 4-position, a cyclopropylmethoxy substituent at the 6-position, and an amine group at the 5-position of the pyrimidine ring. Understanding its biological activity is crucial for its development as a therapeutic agent.
The biological activity of this compound is primarily linked to its role as an inhibitor of specific enzymes and receptors. The compound's structure allows it to interact with various molecular targets, particularly kinases and phosphodiesterases (PDEs), which are critical in numerous signaling pathways.
- Kinase Inhibition : The compound has been investigated for its ability to inhibit kinases involved in cellular signaling pathways. Kinase inhibitors are essential in cancer therapy and other diseases where aberrant kinase activity is observed.
- Phosphodiesterase Inhibition : It has shown potential as a phosphodiesterase inhibitor, which can lead to increased levels of cyclic AMP (cAMP) within cells, thereby modulating various physiological responses such as inflammation and smooth muscle relaxation .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against certain kinases. For instance, it was shown to have an IC50 value in the low micromolar range against specific targets related to cancer cell proliferation.
Table 1: Inhibitory Activity of this compound on Selected Kinases
Pharmacological Profile
The pharmacological profile of this compound indicates favorable properties for drug development, including moderate lipophilicity and good solubility, which are essential for bioavailability.
- Lipophilicity : The cyclopropylmethoxy group enhances the lipophilicity of the compound, facilitating its penetration through biological membranes.
- Solubility : Preliminary studies suggest that the compound maintains adequate solubility in physiological conditions, which is vital for oral bioavailability.
Toxicity and Side Effects
While initial findings are promising, further studies are needed to evaluate the toxicity profile of this compound. Early assessments indicate that it may exhibit lower toxicity compared to other known kinase inhibitors, but comprehensive toxicological evaluations are essential before clinical application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
